molecular formula C21H10Cl2O7 B134270 5-Carboxy-2',7'-dichlorofluorescein CAS No. 142975-81-3

5-Carboxy-2',7'-dichlorofluorescein

Cat. No. B134270
M. Wt: 445.2 g/mol
InChI Key: JGZVUTYDEVUNMK-UHFFFAOYSA-N
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Description

5-Carboxy-2',7'-dichlorofluorescein is a derivative of fluorescein, which is a synthetic organic compound with a molecular structure that allows it to be used in various applications, including as a fluorescent dye. While the provided papers do not directly discuss 5-Carboxy-2',7'-dichlorofluorescein, they do provide insights into related compounds that can help infer some of its properties and uses.

Synthesis Analysis

The synthesis of related compounds, such as 5-Carboxyfluorescein, involves the introduction of functional groups that can impart additional properties to the molecule, such as peroxidase-like catalytic activity . This suggests that the synthesis of 5-Carboxy-2',7'-dichlorofluorescein would similarly involve specific reactions to introduce carboxy and dichloro groups into the fluorescein core, potentially affecting its reactivity and utility in various applications.

Molecular Structure Analysis

The molecular structure of fluorescein derivatives is characterized by the presence of aromatic rings and substituents that can alter their optical properties. The presence of carboxy groups, as seen in 5-Carboxyfluorescein, can provide sites for further chemical modification or conjugation with other molecules . The dichloro groups in 5-Carboxy-2',7'-dichlorofluorescein would likely influence the molecule's electronic structure and, consequently, its fluorescence characteristics.

Chemical Reactions Analysis

Fluorescein derivatives can participate in a variety of chemical reactions. For instance, 5-Carboxyfluorescein has been shown to exhibit peroxidase-like catalytic activity, which enables it to catalyze the synthesis of polyaniline nanoplatelets . This indicates that 5-Carboxy-2',7'-dichlorofluorescein may also engage in catalytic reactions or serve as a building block for the synthesis of nanostructured materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorescein derivatives are closely related to their molecular structure. For example, 5-Bromomethyl fluorescein (5-BMF) has high molar absorptivity and quantum yield, making it suitable for use with laser-induced fluorescence detection . These properties are influenced by the specific substituents on the fluorescein core. Therefore, 5-Carboxy-2',7'-dichlorofluorescein would likely exhibit unique absorptivity and fluorescence characteristics due to the presence of carboxy and dichloro substituents.

Scientific Research Applications

  • Fluorescence Imaging and Tracing

    • 5-Carboxy-2',7'-dichlorofluorescein is identified as a new fluorescent tracer suitable for use with Nd:YAG lasers for quantitative PLIF (Planar Laser-Induced Fluorescence) concentration measurements in aqueous-phase flows. This tracer shows a linear response of fluorescent signal with both dye concentration and laser intensity, making it suitable for fluid-flow measurements (Karasso & Mungal, 1997).
  • Toxicant-Stimulated Cellular Production of Reactive Oxidant Species (ROS)

    • The dichlorofluorescein (DCF) assay, which utilizes 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), has been used for measuring ROS generation by toxicants such as mono-(2-ethylhexyl) phthalate (MEHP) and tetrabromobisphenol A (TBBPA) in cell cultures (Tetz et al., 2013).
  • Biological Imaging and Drug Development

    • A study on the synthesis of dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, highlighted their application in fluorescent imaging, particularly for examining the localization of biologically relevant molecules within model organisms like zebrafish embryos (Koide et al., 2008).
  • Pharmacokinetics Studies

    • The compound's pharmacokinetics, particularly in the liver, have been studied. Research on the hepatic disposition of 5-carboxy-2',7'-dichlorofluorescein (CDF) and its diacetate promoiety (CDFDA) in rat livers helps understand its metabolism and transport within biological systems (Zamek-Gliszczynski et al., 2003).
  • Synthesis and Optimization

    • Improved synthetic procedures for dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, have been developed to enhance their efficiency and utility in various scientific applications (Lyttle, Carter, & Cook, 2001).
  • Cellular Communication Studies

    • The compound has been used in assays for gap junctional communication in cells exposed to pesticides, demonstrating its utility in cellular communication studies (Loch-Caruso et al., 1990).
  • Chemodosimetric Behavior

    • Dichlorofluorescein derivatives, including 5-carboxy-2',7'-dichlorofluorescein, have been investigated for their chemodosimetric behavior toward ions like Hg(2+), exhibiting efficient chromogenic and fluorogenic signaling (Choi et al., 2008).

Safety And Hazards

5-Carboxy-2’,7’-dichlorofluorescein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and is combustible dust .

Future Directions

The future directions of 5-Carboxy-2’,7’-dichlorofluorescein research could involve further exploration of its use as a fluorescent oxidant sensing probe. Its ability to detect intracellular reactive oxygen species (ROS) makes it suitable for studying Multi-Drug Resistance (MDR) by target cells .

properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVUTYDEVUNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920579
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-2',7'-dichlorofluorescein

CAS RN

111843-78-8, 142975-81-3
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Carboxyl-2',7'-dichlorodihydrofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
AI Pogue, BM Jones, S Bhattacharjee… - International journal of …, 2012 - mdpi.com
Evolution of reactive oxygen species (ROS), generated during the patho-physiological stress of nervous tissue, has been implicated in the etiology of several progressive human …
Number of citations: 53 www.mdpi.com
TD Rhines, MA Arnold - Analytica chimica acta, 1990 - Elsevier
A fluorescence-type fiber-optic ammonia gas sensor has been developed for the determination of ammonia in untreated serum. An internal solution has been designed to provide both …
Number of citations: 28 www.sciencedirect.com
C Cullen - 2021 - openrepository.aut.ac.nz
Pancreatic ductal adenocarcinoma (PDAC) is considered to be a highly aggressive malignancy that often shows minimal symptoms, early signs of the disease are difficult and often …
Number of citations: 2 openrepository.aut.ac.nz
K Britta - 2021 - archiv.ub.uni-heidelberg.de
The fish embryo test (FET) with Danio rerio is a well-established method for the toxicological evaluation of treated waste water, chemicals and sediments and was standardized at a …
Number of citations: 2 archiv.ub.uni-heidelberg.de
M Shortreed, R Kopelman, M Kuhn… - Analytical …, 1996 - ACS Publications
A new optical sensor based on covalent immobilization of a newly synthesized calcium-selective, long-wavelength, fluorescent indicator has been constructed, with a response dynamic …
Number of citations: 705 pubs.acs.org
G Pepe, JM Cole, PG Waddell… - Molecular Systems Design …, 2016 - pubs.rsc.org
Fluorescein dye derivatives exhibit extended optical absorption up to 500 nm, rendering these compounds suitable as co-absorbers in dye-sensitized solar cells (DSCs). A molecular …
Number of citations: 23 pubs.rsc.org
CH Nielsen, L Albertsen, K Bendtzen… - Clinical & …, 2007 - academic.oup.com
The mechanism of action of methotrexate (MTX) in autoimmune diseases (AID) is unclear. A pro-apoptotic effect has been demonstrated in mitogen-stimulated peripheral blood …
Number of citations: 40 academic.oup.com
QP Lloyd, MA Kuhn, CV Gay - Journal of Biological Chemistry, 1995 - ASBMB
The synthesis of Calcium Green C 18 , a lipophilic fluorescent calcium-sensitive dye, and its use as a monitor of Ca 2+ efflux from cells is described. This indicator consists of a Calcium …
Number of citations: 61 www.jbc.org
T Kawasaki, Y Shiozaki, N Nomura, K Kawai… - Pharmaceutical …, 2020 - Springer
Purpose In this study, we investigated organic anion transporting polypeptide 2B1 (OATP2B1)-mediated uptake of fluorescent anions to better identify fluorescent substrates for in vitro …
Number of citations: 8 link.springer.com
RW Sabnis - 2015 - books.google.com
A COMPLETE, UP-TO-DATE RESOURCE OF INFORMATION ON MORE THAN 150 FLUORESCENT DYES AND PROBES Handbook of Fluorescent Dyes and Probes is the most …
Number of citations: 114 books.google.com

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